
(Z)-N'-(3-bromobenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N'-(3-bromobenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用機序
The mechanism of action of (Z)-N'-(3-bromobenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide involves the inhibition of various signaling pathways that are involved in cancer cell survival and proliferation. This compound has been found to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of various genes that promote cell survival and proliferation. It has also been found to inhibit the activation of Akt, a kinase that is involved in the regulation of various cellular processes such as cell survival, proliferation, and metabolism.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. It has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs) and upregulating the expression of tissue inhibitors of metalloproteinases (TIMPs).
実験室実験の利点と制限
One of the major advantages of (Z)-N'-(3-bromobenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is its potent anti-cancer activity against various cancer cell lines. This compound can be used as a potential lead compound for the development of new anti-cancer drugs. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can limit its use in certain experiments.
将来の方向性
There are various future directions for research on (Z)-N'-(3-bromobenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide. One of the most promising directions is the development of new anti-cancer drugs based on this compound. Researchers can also explore the potential applications of this compound in other areas of scientific research such as inflammation and neurodegenerative diseases. Additionally, further studies can be conducted to explore the mechanism of action of this compound and its interactions with other signaling pathways.
合成法
The synthesis of (Z)-N'-(3-bromobenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide can be achieved through various methods. One of the most common methods involves the reaction of 3-bromobenzaldehyde with 3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography.
科学的研究の応用
(Z)-N'-(3-bromobenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide has been studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines. It has been found to induce apoptosis and inhibit cell proliferation in cancer cells.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-N'-(3-bromobenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide involves the condensation of 3-bromobenzaldehyde with 3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide in the presence of a base to form the desired product.", "Starting Materials": [ "3-bromobenzaldehyde", "3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 3-bromobenzaldehyde (1.0 equiv) and 3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide (1.0 equiv) in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Isolate the product by filtration or extraction and purify by recrystallization or chromatography.", "Step 4: Confirm the structure of the product using spectroscopic techniques (e.g. NMR, IR, MS)." ] } | |
CAS番号 |
1285521-36-9 |
分子式 |
C21H15BrN4O |
分子量 |
419.282 |
IUPAC名 |
N-[(Z)-(3-bromophenyl)methylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H15BrN4O/c22-16-8-3-5-14(11-16)13-23-26-21(27)20-12-19(24-25-20)18-10-4-7-15-6-1-2-9-17(15)18/h1-13H,(H,24,25)(H,26,27)/b23-13- |
InChIキー |
ZKNNQPRULRHQNT-QRVIBDJDSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CC(=CC=C4)Br |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



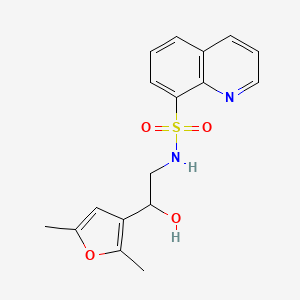


![4-[(1H-1,2,3-triazol-5-yl)methyl]oxane-4-carboxylic acid hydrochloride](/img/structure/B2660113.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,6-dichloro-3-methylphenyl)amino]acetamide](/img/structure/B2660116.png)
![N-(4-chlorophenyl)-7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2660118.png)
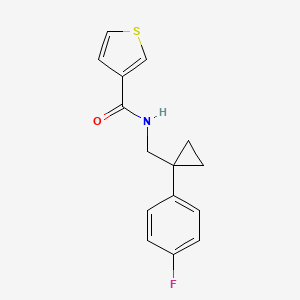
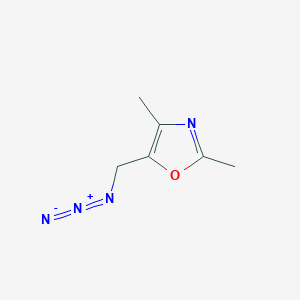
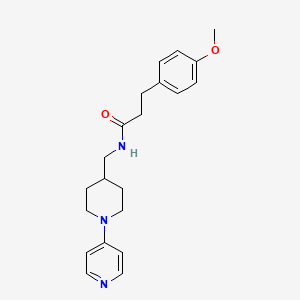
![3-(3,4-Dimethoxyphenyl)-5-[1-(4-ethylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2660126.png)
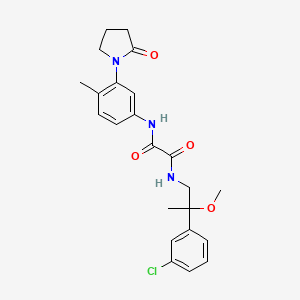
![2-(6-(tert-butylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2660128.png)
